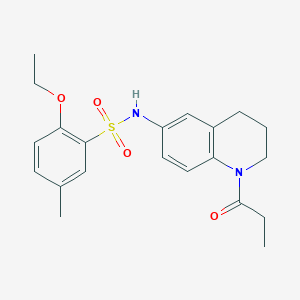

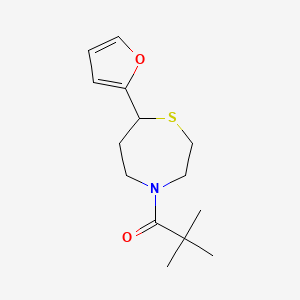

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan derivatives are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan derivatives can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .

Molecular Structure Analysis

Furan derivatives exhibit a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold . The furan-2-yl-methylene moiety is also planar .

Chemical Reactions Analysis

Furfural, a derivative of furan, can undergo various chemical modifications to nitro, imine, and chalcone groups, imparting different activities on furfural . Hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation conditions has been reported .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Furan Derivatives in Scientific Research

Antiprotozoal Activity

Furan derivatives have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Notably, certain bis(4-guanylphenyl)furans showed significant activity against Trypanosoma rhodesiense, indicating potential as antiprotozoal agents (Das & Boykin, 1977).

Biomass-Derived Compound Reduction

Studies on furfural and 5-hydroxymethylfurfural (HMF), derivatives of furan, have demonstrated their importance as platform chemicals in biorefinery. Their hydrogenation has been explored for the production of fuels and chemicals, showcasing the catalytic versatility and the potential for sustainable chemical synthesis (Nakagawa, Tamura, & Tomishige, 2013).

Pharmaceutical Applications

Furan appended benzothiazepine derivatives have been synthesized and shown to possess potent VRV-PL-8a and H+/K+ ATPase inhibitory activities, suggesting their utility in treating inflammatory disorders and mitigating the ulcer-inducing side effects of other NSAIDs (Lokeshwari et al., 2017).

Thiazepane Derivatives in Scientific Research

Synthetic Methodologies

Thiazepane derivatives have been generated through innovative synthetic routes, offering a diverse array of chemical scaffolds for further pharmacological evaluation. These methodologies facilitate the construction of complex molecules that could serve as key intermediates in drug discovery (Ding et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Furan derivatives have been extensively used in various fields including plastics, pharmaceuticals, agrochemicals, and as dye precursors in the synthesis of diazo disperse dyes . They have shown promising activity in inhibiting tyrosinase and melanogenesis , and as protein tyrosine kinase inhibitors . These findings suggest that furan derivatives, including “1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one”, may have potential applications in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPPXFLYICUDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2454019.png)

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2454020.png)

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)

![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)